molecular formula C22H28N4O4S2 B12166900 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12166900
M. Wt: 476.6 g/mol
InChI Key: BGOFVFMKCFMLQX-ICFOKQHNSA-N
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Description

“3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features a unique combination of functional groups, including a thiazolidine ring, a pyrido[1,2-a]pyrimidinone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

  • Formation of the thiazolidine ring through a cyclization reaction.
  • Introduction of the hexyl group via alkylation.
  • Formation of the pyrido[1,2-a]pyrimidinone core through a condensation reaction.
  • Functionalization with hydroxyethoxyethyl and amino groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to accelerate reactions.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The amino and hydroxyethoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Possible applications as a drug candidate due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets. For example:

    Molecular Targets: Enzymes or receptors that the compound can bind to.

    Pathways Involved: Biological pathways that are modulated by the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidine ring structure.

    Pyrido[1,2-a]pyrimidinones: Compounds with a similar core structure.

Uniqueness

This compound is unique due to its combination of functional groups and substituents, which may confer specific properties and activities not found in other similar compounds.

Properties

Molecular Formula

C22H28N4O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O4S2/c1-2-3-4-6-11-26-21(29)17(32-22(26)31)15-16-19(23-9-13-30-14-12-27)24-18-8-5-7-10-25(18)20(16)28/h5,7-8,10,15,23,27H,2-4,6,9,11-14H2,1H3/b17-15-

InChI Key

BGOFVFMKCFMLQX-ICFOKQHNSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S

Origin of Product

United States

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